molecular formula C17H15FO4 B168617 Dibenzyl 2-fluoromalonate CAS No. 133384-81-3

Dibenzyl 2-fluoromalonate

Cat. No.: B168617
CAS No.: 133384-81-3
M. Wt: 302.3 g/mol
InChI Key: FWNITJYYNOTRCY-UHFFFAOYSA-N
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Description

Dibenzyl 2-fluoromalonate is an organic compound with the molecular formula C17H15FO4 It is a derivative of malonic acid, where two benzyl groups and one fluorine atom are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl 2-fluoromalonate can be synthesized through several methods. One common approach involves the selective direct fluorination of diethyl malonate, catalyzed by copper nitrate in a flow system . This method is efficient and reduces the environmental impact of the synthesis process. Another method involves the reaction of ethanol with hexafluoropropene (HFP) or halogen exchange (Halex) processes .

Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of fluorine gas for the selective conversion of a carbon-hydrogen bond to a carbon-fluorine bond . This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl 2-fluoromalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted malonates, while oxidation can produce carboxylic acids.

Mechanism of Action

The mechanism of action of dibenzyl 2-fluoromalonate involves its ability to participate in various chemical reactions due to the presence of the fluorine atom. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: Dibenzyl 2-fluoromalonate is unique due to the presence of benzyl groups, which can influence its reactivity and the types of reactions it can undergo. The benzyl groups provide steric hindrance and can affect the compound’s behavior in different chemical environments .

Properties

IUPAC Name

dibenzyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNITJYYNOTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-neck, 5-L round-bottom flask equipped with a vacuum distillation head, a thermometer, and a magnetic stir bar was charged with dimethyl fluoromalonate (339 g assayed at 83% purity by VPC, 1.88 mol), benzyl alcohol (935 mL, 9.04 mol), toluene (846 mL), and p-toluenesulfonic acid monohydrate (21.5 g, 0.113 mol). The mixture was heated under vacuum (10-15 inches of Hg) until all of the toluene had distilled, then at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C. The progress of the reaction was monitored by 19F NMR. After a total of 7 hours, the heat was removed, and the mixture was allowed to cool, with continued stirring. When the temperature had lowered to 75° C., isopropanol (450 mL) was added. When the temperature had lowered to 55° C., hexane (1 L) was added. The product crystallized out and the mixture was placed in the freezer overnight. The product was filtered, washed with hexane (2xl L), sucked dry, and dried overnight in vacuo. The yield was 452 g (96% pure by weight). A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%.
[Compound]
Name
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Quantity
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reactant
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339 g
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Quantity
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21.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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